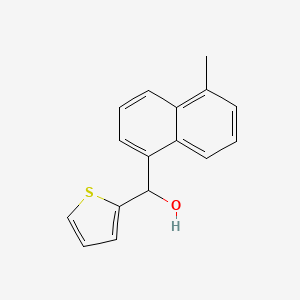
3-(2-Fluorobenzyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential pharmacological activities. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties .
准备方法
The synthesis of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one typically involves the reaction of 2-fluorobenzylamine with anthranilic acid under specific conditions. The reaction proceeds through a series of steps, including cyclization and condensation, to form the quinazolinone core structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
化学反应分析
3-(2-Fluorobenzyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline ring positions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in inhibiting the proliferation of certain cancer cell lines.
Medicine: Research indicates potential use as an anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .
相似化合物的比较
Similar compounds to 3-(2-Fluorobenzyl)quinazolin-4(3H)-one include other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for the treatment of non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for the treatment of non-small cell lung cancer.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and pharmacokinetic properties .
属性
CAS 编号 |
141305-95-5 |
|---|---|
分子式 |
C15H11FN2O |
分子量 |
254.26 g/mol |
IUPAC 名称 |
3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI 键 |
KOQXBNPNOBNYTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
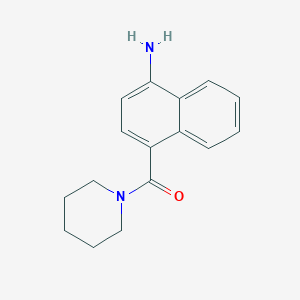
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)
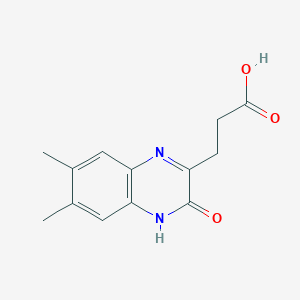
![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
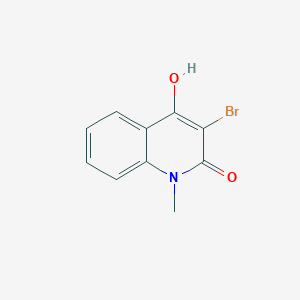

![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)

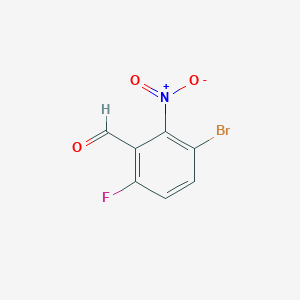
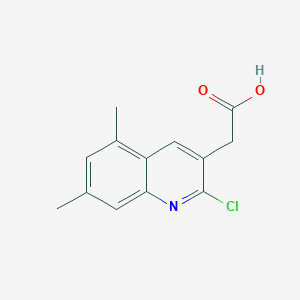
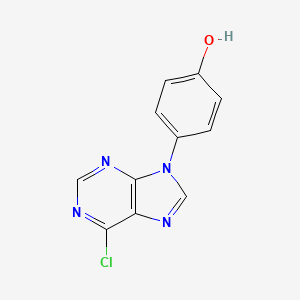
![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
